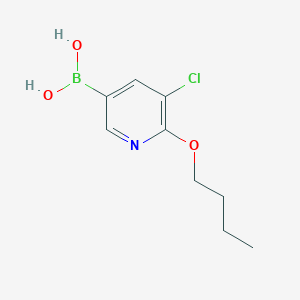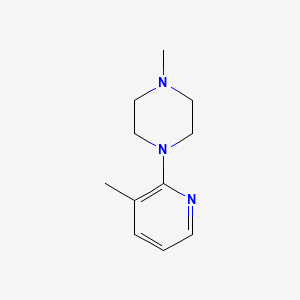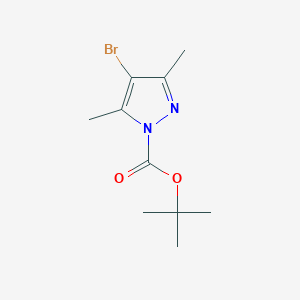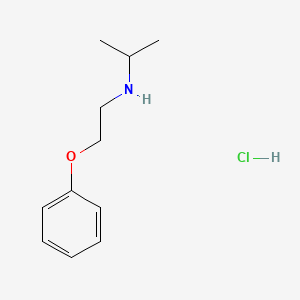
1-N-Boc-3-carbamimidoyl-piperidine
Overview
Description
1-N-Boc-3-carbamimidoyl-piperidine, also referred to as Boc-pip, is a molecule that is chemically classified as a piperidine derivative. It has a molecular formula of C11H21N3O2 and a molecular weight of 227.3058 .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years due to their significant role in the pharmaceutical industry . For instance, the production of (S)-N-boc-3-hydroxy piperidine (NBHP) via asymmetric bioreduction of 1-boc-3-piperidinone with reductase has been reported . This process involves the use of recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered piperidine ring with a carbamimidoyl group at the 3-position and a Boc (tert-butoxycarbonyl) group at the nitrogen .Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in various chemical reactions. For instance, they can undergo allylation, conjugate addition reactions, asymmetric deprotonation, and enantioselective inter- and intramolecular aldol reactions .Scientific Research Applications
Asymmetric Deprotonation
1-N-Boc-3-carbamimidoyl-piperidine has been investigated for its asymmetric deprotonation potential. Research indicates that the asymmetric deprotonation of N-Boc-piperidine by sec-alkyllithium and (-)-sparteine complexes proceeds with moderate selectivity, highlighting its utility in selective synthesis processes. The study provided both experimental and computational insights into the enantioselective deprotonation, demonstrating moderate selectivity for the removal of the pro-S hydrogen, which is essential for synthesizing chiral molecules (Bailey et al., 2002).
Palladium-Catalyzed Arylation
Another application involves the palladium-catalyzed C5(sp3)-H arylation of 1-Boc-3-(picolinoylamino)piperidine with iodo(hetero)arenes. This method leverages the substrate's properties for regiospecific and stereospecific arylation, producing arylated piperidines. Such processes are vital for constructing complex molecular architectures, showcasing the compound's role in facilitating novel bond formations (Van Steijvoort et al., 2016).
Molecular Docking Studies
Molecular structure and chemical reactivity studies on derivatives of this compound, such as 1-Benzyl-4-(N-Boc-amino)piperidine, have employed spectroscopic techniques and computational methods. These studies explore the molecule's electronic structure, including HOMO-LUMO gap, molecular electrostatic potential, and reactivity sites, providing insights into its potential interactions with biological targets through molecular docking. This is crucial for drug design and discovery, indicating the compound's role in identifying new therapeutic agents (Janani et al., 2020).
Enzymatic Synthesis for Pharmaceutical Intermediates
The efficient synthesis of chiral intermediates like (S)-N-boc-3-hydroxy piperidine via biocatalytic reduction demonstrates the compound's significance in pharmaceutical manufacturing. This method leverages recombinant E. coli expressing specific dehydrogenases for asymmetric reduction, emphasizing the role of this compound derivatives in producing key pharmaceutical intermediates with high enantiomeric excess and space-time yield. Such approaches are crucial for the sustainable and cost-effective production of active pharmaceutical ingredients (Chen et al., 2019).
Future Directions
The future directions for 1-N-Boc-3-carbamimidoyl-piperidine and similar compounds likely involve further exploration of their synthesis methods and potential applications in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
tert-butyl 3-carbamimidoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-4-5-8(7-14)9(12)13/h8H,4-7H2,1-3H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBVTZTVUJHADD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177576 | |
| Record name | 1,1-Dimethylethyl 3-(aminoiminomethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220039-60-0 | |
| Record name | 1,1-Dimethylethyl 3-(aminoiminomethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(aminoiminomethyl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1522754.png)

![Methyl[(2-phenyloxan-3-yl)methyl]amine](/img/structure/B1522758.png)
![2-[(2-Methoxyethyl)amino]acetamide hydrochloride](/img/structure/B1522759.png)
![N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide](/img/structure/B1522761.png)